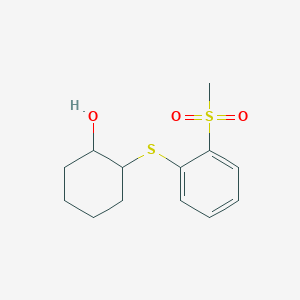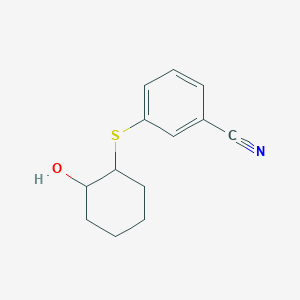![molecular formula C16H14F3N3O2 B6637505 [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B6637505.png)
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone is a chemical compound that belongs to the class of pyridazine derivatives. It has been widely studied in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. It also inhibits the activity of the receptor tyrosine kinase (RTK), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone include vasodilatory effects, inhibition of cancer cell growth, and neuroprotective effects. It has been found to increase the production of nitric oxide (NO), which causes vasodilation and reduces blood pressure. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone in lab experiments include its ability to inhibit the activity of various enzymes and receptors, its vasodilatory effects, and its potential use in treating various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone. These include further studies to determine its safety and efficacy in treating various diseases, the development of new derivatives with improved properties, and the investigation of its potential use in combination therapy with other drugs. Additionally, more studies are needed to determine its mechanism of action and to identify potential targets for drug development. Finally, the development of new methods for synthesizing [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone could also be an area of future research.
Synthesemethoden
The synthesis of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine-2,5-dione, followed by the reaction of the resulting product with 4-chloro-3-nitropyridazine. The final product is obtained by reduction of the nitro group to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone has been studied for its potential applications in various fields such as cancer research, neurology, and cardiovascular diseases. In cancer research, it has been found to have anticancer properties by inhibiting the growth of cancer cells. In neurology, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular diseases, it has been found to have vasodilatory effects, which could be useful in treating hypertension.
Eigenschaften
IUPAC Name |
[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)12-3-1-2-10(6-12)14-7-13(23)9-22(14)15(24)11-4-5-20-21-8-11/h1-6,8,13-14,23H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLNDPFNRSXWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CN=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-4-methylmorpholine-2-carboxamide](/img/structure/B6637427.png)
![(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637431.png)
![1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B6637435.png)
![3-[(3-Methyltriazol-4-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6637469.png)

![1,2-Dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide](/img/structure/B6637474.png)
![1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B6637478.png)
![3-Ethoxy-7-[[5-(methoxymethyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637484.png)
![[1-[(2,6-Difluorophenyl)methyl]-6-methylpiperidin-3-yl]methanol](/img/structure/B6637492.png)
![2-(4-Fluorophenyl)-1-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6637495.png)
![6-bromo-N-(2-hydroxy-3,3-dimethylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6637499.png)

![[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6637504.png)
![2-Hydroxy-1-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B6637506.png)